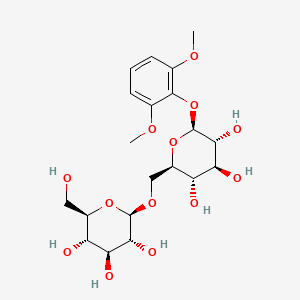
Syringol Gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syringol Gentiobioside is a glycosylated volatile phenol, primarily found in grapes exposed to smoke. It is a glucose-glucoside derivative of syringol, a compound known for its smoky aroma. This compound is significant in the context of smoke taint in wines, where it serves as a marker for smoke exposure in grapevines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Syringol Gentiobioside can be synthesized through the glycosylation of syringol. This process involves the reaction of syringol with gentiobiose under specific conditions to form the glycoside bond. The reaction typically requires an acid catalyst to facilitate the glycosylation process .
Industrial Production Methods
In an industrial setting, the production of this compound involves the extraction of syringol from plant materials, followed by its glycosylation using gentiobiose. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Syringol Gentiobioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of syringol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized syringol derivatives, reduced syringol alcohols, and substituted syringol compounds.
Wissenschaftliche Forschungsanwendungen
Syringol Gentiobioside has several scientific research applications, including:
Wirkmechanismus
The mechanism by which Syringol Gentiobioside exerts its effects involves its interaction with various molecular targets and pathways. In plants, it is involved in the glycosylation process, which helps in detoxifying volatile phenols and reducing their impact on plant tissues. This glycosylation process is crucial for the plant’s response to smoke exposure and other environmental stressors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Syringol Gentiobioside include:
Guaiacol Gentiobioside: Another glycosylated volatile phenol found in smoke-exposed grapes.
Cresol Gentiobioside: A compound with similar properties and applications.
Phenol Gentiobioside: Another related glycosylated phenol.
Uniqueness
This compound is unique due to its specific glycosylation pattern and its role as a marker for smoke taint in wines. Its presence in grapes and wines is indicative of smoke exposure, making it a valuable tool for assessing and mitigating the impact of smoke taint in the wine industry .
Eigenschaften
Molekularformel |
C20H30O13 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1 |
InChI-Schlüssel |
JVCBNQLBNDCRLA-YXGWTYEDSA-N |
Isomerische SMILES |
COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



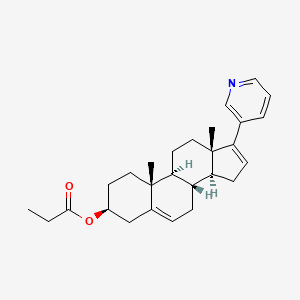
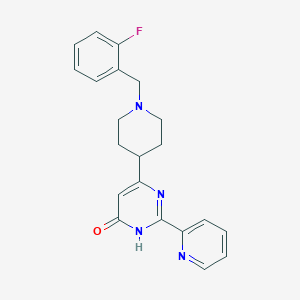
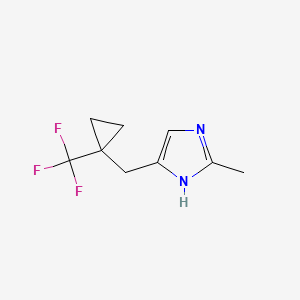


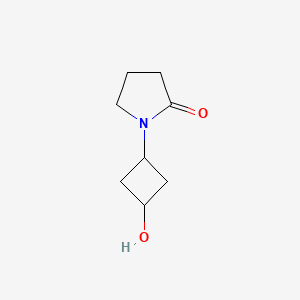
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)

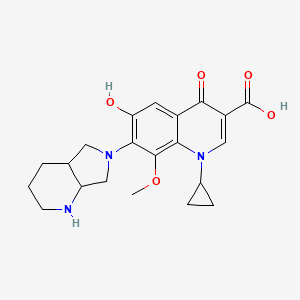
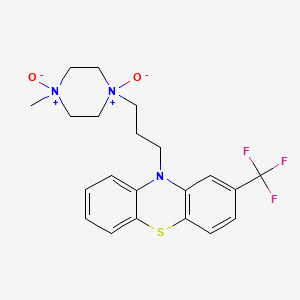
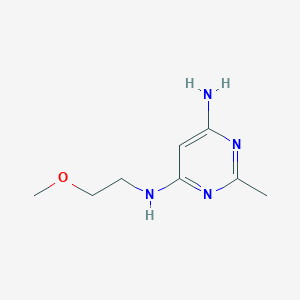
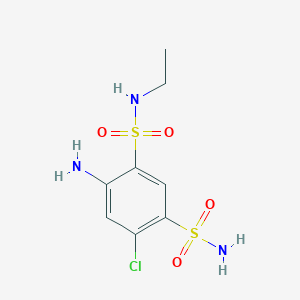
![2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol](/img/structure/B13436338.png)
